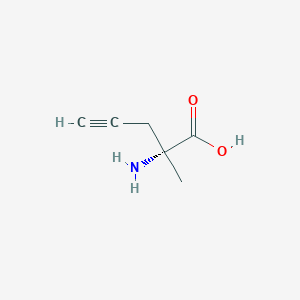

(R)-alpha-Propargylalanine

説明

Historical Context of Propargylamino Acid Research in Enzyme Mechanism Elucidation and Inhibition

The study of amino acids containing a propargyl group has a rich history rooted in enzymology, particularly concerning enzyme inhibition. Propargylamines, compounds containing a C≡C-C-N moiety, became prominent as a class of "suicide substrates" or mechanism-based inactivators. frontiersin.org These molecules are designed to be processed by a target enzyme like a normal substrate, but are converted into a highly reactive species during the catalytic cycle. frontiersin.org This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. frontiersin.orgacs.org

One of the most extensively studied targets for propargylamine (B41283) inhibitors is the flavoenzyme monoamine oxidase (MAO). chemrxiv.orgfrontiersin.org Research into the inhibition of MAO by propargylamine derivatives dates back to the late 1950s, though the precise chemical structure of the inhibited enzyme and the mechanism of inactivation remained a subject of debate for many years. frontiersin.org In the mid-1970s, significant progress was made when Maycock and colleagues proposed plausible mechanisms for the covalent adducts formed between MAO and propargylamine inhibitors. frontiersin.orgfrontiersin.org The core of the inhibitory mechanism for MAO involves the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor abstracting a hydride from the propargylamine, initiating a cascade that leads to the formation of a reactive allene (B1206475) species and ultimately an irreversible covalent adduct with the FAD cofactor. acs.org This mechanism-based inhibition is central to the function of several successful drugs, such as selegiline (B1681611) and rasagiline, which are used to treat neurodegenerative disorders. researchgate.netfrontiersin.org

The application of propargyl-containing compounds extends beyond MAO. For instance, researchers have incorporated the propargyl group into molecules designed to inhibit enzymes involved in folate metabolism, such as thymidylate synthase and dihydrofolate reductase, which are important targets in cancer therapy. nih.gov More recently, the propargylamine scaffold has been used to create multi-target-directed ligands, such as dual inhibitors of MAO and histone deacetylases for potential glioma treatment, showcasing the continued evolution and versatility of this chemical class in enzyme-targeted research. frontiersin.orgnih.gov

Table 1: Milestones in Propargylamine Enzyme Inhibitor Research

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| Late 1950s | Discovery of MAO inhibition by propargylamine derivatives. | Marked the beginning of research into this class of enzyme inactivators. | frontiersin.org |

| 1975 | Proposal of inactivation mechanisms by Maycock et al. | Provided the first detailed chemical hypotheses for the covalent modification of MAO by propargylamines. | frontiersin.org |

| 1980s | Evaluation of propargyl-containing antifolates. | Demonstrated the application of the propargyl group for inhibiting enzymes beyond MAOs, such as thymidylate synthase. | nih.gov |

Significance of Stereochemistry: The (R)-Configuration and its Unique Research Implications

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in biology and chemistry. For amino acids, with the exception of the achiral glycine (B1666218), the alpha-carbon is a chiral center, meaning it can exist in two non-superimposable mirror-image forms called enantiomers. wikipedia.orgbbk.ac.uk These are designated using two main systems: the D/L system and the R/S (Cahn-Ingold-Prelog) system. youtube.comlibretexts.org

Nearly all amino acids found in proteins synthesized by ribosomes are in the L-configuration. bbk.ac.uklibretexts.orgacs.org When applying the R/S nomenclature, which assigns priority to substituents based on atomic number, most L-amino acids have an (S)-configuration. libretexts.org A notable exception is L-cysteine, where the sulfur-containing side chain takes priority over the carboxyl group, resulting in an (R)-configuration. libretexts.org This highlights that the D/L and R/S systems are not always interchangeable and describe different aspects of molecular structure. libretexts.org

The specific stereochemistry of a molecule is critical because biological systems, particularly enzymes and receptors, are themselves chiral. This stereospecificity dictates molecular recognition and biological activity. acs.org The interaction between an enzyme and its substrate is often likened to a lock and key, where only one enantiomer (the key) will fit correctly into the chiral active site (the lock). The "wrong" enantiomer may not bind at all or may bind differently, leading to a lack of effect or even an entirely different biological response. Research on compounds like isovaline (B112821) has demonstrated that different enantiomers (R-isovaline vs. S-isovaline) can exhibit distinct activities in biological assays. researchgate.net

Table 2: Stereochemical Configuration of Selected Amino Acids

| Amino Acid | Stereoisomer | D/L Configuration | R/S Configuration | Rationale for R/S Configuration | Reference(s) |

|---|---|---|---|---|---|

| Alanine (B10760859) | Natural | L | S | Priority: -NH3+ > -COO- > -CH3 > -H | youtube.comlibretexts.org |

| Cysteine | Natural | L | R | Priority: -NH3+ > -CH2SH > -COO- > -H (Sulfur gives the side chain higher priority) | libretexts.org |

| Glycine | N/A | Achiral | Achiral | The α-carbon is not a stereocenter (has two H atoms). | bbk.ac.uk |

Overview of (R)-alpha-Propargylalanine as a Versatile Unnatural Amino Acid in Academic Inquiry

This compound is classified as an unnatural or non-proteinogenic amino acid, meaning it is not one of the 22 amino acids incorporated into proteins via the universal genetic code. libretexts.orgresearchgate.net The interest in such molecules lies in their ability to introduce novel chemical functionalities and properties into peptides or to serve as unique building blocks in organic synthesis. researchgate.netnagaseamerica.comfunakoshi.co.jp The defining feature of this compound is its propargyl side chain, which contains a terminal alkyne.

This terminal alkyne group makes this compound an exceptionally versatile tool in biochemical research. The alkyne can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). thieme-connect.de This reaction, a cornerstone of "click chemistry," allows the alkyne-containing amino acid to be efficiently and specifically linked to molecules containing an azide (B81097) group under mild, often biological, conditions. This capability is widely exploited for applications such as:

Bioconjugation: Attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to peptides and proteins.

Drug Discovery: Synthesizing complex molecules and peptide-drug conjugates. nagaseamerica.comfunakoshi.co.jp

Materials Science: Creating novel polymers and functionalized surfaces. thieme-connect.de

As a chiral building block, this compound is used in the asymmetric synthesis of more complex organic compounds, including various heterocyclic structures that are relevant in medicinal chemistry. researchgate.netkcl.ac.uk Researchers have incorporated it into studies exploring new therapeutic agents. For example, it was included in a panel of compounds tested for analgesic activity. researchgate.net Although it did not show efficacy in that particular study, its inclusion demonstrates its availability and consideration as a candidate structure in drug discovery pipelines. researchgate.net The ability to introduce a reactive alkyne handle with a specific, unnatural stereochemistry makes this compound a powerful asset for academic and industrial researchers seeking to design and synthesize novel chemical probes, modified peptides, and potential therapeutics. researchgate.netnagaseamerica.com

Table 3: Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | (R)-2-Amino-2-methyl-4-pentynoic acid | creative-peptides.com |

| CAS Number | 403519-98-2 | nagaseamerica.comfunakoshi.co.jpcreative-peptides.comscbt.com |

| Molecular Formula | C6H9NO2 | nagaseamerica.comfunakoshi.co.jp |

| Molecular Weight | 127.14 g/mol | nagaseamerica.comfunakoshi.co.jp |

| Key Functional Groups | α-Amino group, α-Carboxylic acid group, Propargyl group (terminal alkyne) | N/A |

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-methylpent-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBNDYYRTZBHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665918 | |

| Record name | 2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403519-98-2 | |

| Record name | 2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Methodologies for the Synthesis and Derivatization of R Alpha Propargylalanine

Asymmetric Synthetic Routes to (R)-alpha-Propargylalanine

The controlled synthesis of this compound in high enantiomeric purity is crucial for its application in various fields. Several stereoselective strategies have been developed to achieve this, broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and chemoenzymatic methods.

Chiral Auxiliary-Mediated Approaches (e.g., Ni(II) Complexes of Schiff Bases with (S)-BPB)

A prominent and effective method for the asymmetric synthesis of this compound involves the use of chiral auxiliaries. uwindsor.cayork.ac.uktcichemicals.comwikipedia.org One of the most successful examples utilizes a nickel(II) complex of a Schiff base formed between a glycine (B1666218) or alanine (B10760859) derivative and the chiral ligand (S)-2-N-(N'-benzylprolyl)aminobenzophenone ((S)-BPB). ljmu.ac.ukresearchgate.netresearchgate.netmdpi.com

This strategy relies on the formation of a square-planar Ni(II) complex, which serves multiple roles. The nickel ion acts as a protecting group for the amino and carboxyl termini of the amino acid, while the chiral (S)-BPB ligand provides a defined chiral environment. mdpi.comfzu.cz This setup increases the acidity of the α-protons of the amino acid residue, facilitating their removal to form a nucleophilic enolate. mdpi.com

The synthesis typically begins with the formation of the Ni(II) complex of a simpler amino acid, such as alanine. researchgate.netmdpi.com Subsequent alkylation of this complex with propargyl bromide proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to a specific face of the complex. researchgate.net This stereocontrol is a result of both kinetic and thermodynamic factors governed by the chiral ligand. researchgate.net After the alkylation step, the desired this compound can be liberated from the complex by acidic hydrolysis. researchgate.net This method has proven to be robust and reproducible for generating enantiomerically enriched α-amino acids. researchgate.netmdpi.com

Table 1: Key Features of the Ni(II)-(S)-BPB Mediated Synthesis

| Feature | Description |

| Chiral Auxiliary | (S)-2-N-(N'-benzylprolyl)aminobenzophenone ((S)-BPB) ljmu.ac.ukresearchgate.netmdpi.com |

| Metal Complex | Square-planar Ni(II) complex mdpi.comfzu.cz |

| Starting Material | Ni(II) complex of a simple amino acid (e.g., alanine) researchgate.netmdpi.com |

| Key Reaction | Diastereoselective alkylation with propargyl bromide researchgate.net |

| Stereocontrol | Directed by the chiral (S)-BPB ligand researchgate.netmdpi.com |

| Product Isolation | Acidic hydrolysis to release the free amino acid researchgate.net |

Asymmetric Catalysis for Enantioselective Formation (e.g., Maruoka Catalyst Applications)

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. jku.at In the context of α-amino acid synthesis, chiral phase-transfer catalysts have emerged as powerful tools. unimi.itnih.gov The Maruoka catalyst, a C2-symmetric chiral quaternary ammonium (B1175870) salt, is a notable example that has been successfully applied to the enantioselective alkylation of glycine derivatives. unimi.itnih.govbeilstein-journals.org

This methodology typically involves the alkylation of a glycine Schiff base tert-butyl ester under phase-transfer conditions. unimi.itorganic-chemistry.org The chiral catalyst facilitates the transfer of the nucleophilic glycine derivative from the solid or aqueous phase to the organic phase where the reaction with an electrophile, such as propargyl bromide, occurs. The intricate structure of the Maruoka catalyst creates a chiral environment around the ion pair, effectively discriminating between the two faces of the prochiral enolate and leading to the preferential formation of one enantiomer of the product. nih.gov

Studies have shown that catalysts of this type can achieve high yields and excellent enantioselectivities (up to 90% ee or higher) in the synthesis of various α-alkyl-α-amino acids. unimi.itnih.gov The efficiency of these catalysts allows for very low catalyst loadings, sometimes as low as 0.01–0.05 mol %, making this approach highly practical and scalable. nih.gov

Table 2: Performance of Maruoka-type Catalysts in Asymmetric Alkylation

| Catalyst Type | Key Feature | Typical Enantioselectivity | Reference |

| Spirocyclic binaphthyl-based ammonium salts | High rigidity and defined chiral environment | High (up to 98% ee in some cases) | jku.atnih.gov |

| Simplified Maruoka Catalyst® | Flexible, straight-chain alkyl groups | Excellent (e.g., >90% ee) | nih.gov |

Chemoenzymatic and Biocatalytic Strategies for Enantiopure Production

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to produce enantiopure compounds. nih.govnih.gov These strategies are gaining attention as they often proceed under mild conditions and can offer excellent enantioselectivity. nih.gov

Another biocatalytic strategy that holds promise is the use of ene-reductases for the conjugate reduction of prochiral vinyl sulfides, which can be a pathway to chiral C(sp3)-S bonds. nih.gov Although this specific application is for sulfur-containing compounds, the principle of using enzymes for stereoconvergent synthesis is broadly applicable. These enzymatic methods can overcome challenges faced in traditional chemical catalysis, such as catalyst poisoning. nih.gov

Advanced Functionalization and Chemical Derivatization Strategies

The propargyl group of this compound is a versatile handle for a variety of chemical modifications, enabling its use in bioconjugation, peptide engineering, and the creation of complex molecular architectures.

Alkyne Tagging for Bioconjugation and Click Chemistry Applications

The terminal alkyne of this compound serves as an excellent "alkyne tag" for bioconjugation. nih.govnih.gov This functionality allows for its participation in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". cpcscientific.comnih.goviris-biotech.de

This reaction forms a stable triazole ring, linking the alkyne-containing molecule (in this case, a peptide incorporating this compound) to another molecule bearing an azide (B81097) group. cpcscientific.comiris-biotech.de The bioorthogonality of the alkyne and azide groups ensures that they react specifically with each other without interfering with other functional groups present in biological systems. nih.gov This has made alkyne tagging a powerful tool for labeling and visualizing biomolecules, attaching drugs or imaging agents, and constructing complex bioconjugates. nih.govnih.gov

Furthermore, copper-free click chemistry variants, which utilize strained cyclooctynes, have been developed to circumvent concerns about the cytotoxicity of copper catalysts in living systems. cpcscientific.com

Incorporation into Peptides for Conformational Control (e.g., Peptide Stapling, Macrocyclization)

The incorporation of this compound and other non-natural amino acids into peptides is a key strategy for controlling their conformation and enhancing their therapeutic properties. organic-chemistry.org One powerful application is in "peptide stapling," a technique used to constrain a peptide into a specific secondary structure, most commonly an α-helix. rhhz.netcpcscientific.comexplorationpub.comrsc.org

In one approach to stapling, two alkyne-containing amino acids, such as propargylalanine, or one alkyne and one azide-containing amino acid, are incorporated at specific positions within a peptide sequence (e.g., at the i and i+4 or i and i+7 positions for an α-helix). cpcscientific.com The side chains are then covalently linked through a click reaction to form a macrocyclic bridge or "staple." cpcscientific.com This macrocyclization reinforces the desired helical conformation, which can lead to increased target affinity, improved proteolytic resistance, and enhanced cell permeability. cpcscientific.comexplorationpub.com

The versatility of the alkyne group also allows for other macrocyclization strategies beyond click chemistry, further expanding the toolkit for designing conformationally constrained peptides with tailored biological activities. rhhz.net

Synthesis of Mechanistic Probes and Analogs for Biochemical Studies

The terminal alkyne group of this compound serves as a versatile chemical handle for the synthesis of a wide array of mechanistic probes and analogs designed for biochemical investigations. This functionality allows for its incorporation into larger molecules and subsequent modification through highly specific and efficient bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyner cycloaddition (CuAAC), or "click chemistry". These synthetic strategies enable the development of tailored molecules to explore biological processes, identify protein targets, and study enzyme mechanisms.

A key application is the creation of probes for target identification. For example, a biotinylated derivative of a cyclic peptide inhibitor of the HIF-1 transcription factor was synthesized to be used as bait in pull-down assays. acs.org In this work, a cysteine residue in the original peptide was replaced with propargylalanine. acs.org This analog was then linked to biotin-PEG-azide via a click reaction to create the final bait molecule, which successfully identified His-HIF-1α as its binding target. acs.org The use of a propargylalanine-biotin conjugate alone served as a negative control, confirming the specificity of the peptide-protein interaction. acs.org

Another major area of analog synthesis involves the reaction of propargylalanine derivatives with various azides to create a library of triazole-containing amino acids. Researchers have developed a convenient synthesis of optically pure propargylalanine derivatives using a nickel(II) complex of an alanine Schiff base with a chiral ligand, N-(2-benzoylphenyl)-1-benzyl-l-prolinamide (BPB). thieme-connect.de The resulting complex undergoes substitution with propargyl bromide to yield the desired propargylalanine complex in high enantiomeric excess. thieme-connect.de This intermediate is then functionalized through CuAAC reactions with different benzyl (B1604629) azides to produce a diverse group of optically pure alanine derivatives containing a 1,2,3-triazole ring. thieme-connect.de The conditions for this click reaction, including the choice of base and temperature, were optimized to achieve high yields. thieme-connect.de

The synthesis of these triazole-containing alanine derivatives is detailed in the table below, based on optimized reaction conditions. thieme-connect.de

Table 1: Synthesis of (S)-2-Amino-2-methyl-3-(1-substituted-1H-1,2,3-triazol-4-yl)propanoic Acid Analogs

| Entry | R Group (in Benzyl Azide) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | (S)-2-Amino-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-methylpropanoic acid | 85 |

| 2 | 4-F | (S)-2-Amino-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-2-methylpropanoic acid | 88 |

| 3 | 4-Cl | (S)-2-Amino-3-[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]-2-methylpropanoic acid | 95 |

| 4 | 4-Br | (S)-2-Amino-3-[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]-2-methylpropanoic acid | 93 |

This table is based on data from the synthesis of (S)-alanine analogs, demonstrating a methodology applicable to the (R)-enantiomer. thieme-connect.de

Furthermore, the versatility of the propargyl group is highlighted in the synthesis of other unique amino acid analogs for bioorthogonal applications. The propargyl thioether of 4-thiolphenylalanine was synthesized through a copper-mediated cross-coupling reaction, combining an alkyne handle with an aromatic amino acid. rsc.org This approach creates novel probes for peptide functionalization with greater potential for conformational control. rsc.org These synthetic methodologies underscore the importance of this compound and related compounds as foundational building blocks for creating sophisticated chemical probes to dissect complex biological systems.

Mechanism Based Enzymatic Inactivation by R Alpha Propargylalanine

Principles of Suicide Inhibition and Irreversible Enzyme Inactivation

Suicide inhibition is a distinct form of irreversible enzyme inhibition where the inhibitor molecule is initially unreactive and acts as a substrate for the target enzyme. reddit.com The enzyme's own catalytic mechanism processes the inhibitor, leading to the formation of a reactive intermediate. This intermediate then forms a stable, covalent bond with an amino acid residue within the enzyme's active site, causing permanent inactivation. reddit.comwikipedia.org This process is also referred to as mechanism-based inactivation. youtube.com

Formation of Covalent Enzyme-Inhibitor Adducts

A key feature of suicide inhibition is the formation of a covalent bond between the inhibitor and the enzyme. wikipedia.org Unlike reversible inhibitors that bind and dissociate from the enzyme, a suicide inhibitor, once activated, forms a permanent covalent adduct. libretexts.org This covalent linkage effectively sequesters the enzyme, rendering it non-functional. axxam.com The formation of these adducts can be a highly specific process, as the inhibitor's structure is designed to be recognized by the target enzyme's active site. nih.gov The intrinsic reactivity of the target protein contributes to this selectivity, as other proteins may lack the specific residues or catalytic machinery to activate the inhibitor. nih.gov

Role of the Alkyne Moiety as a "Warhead" in Catalytic Activation

In the case of (R)-alpha-propargylalanine, the terminal alkyne group (a carbon-carbon triple bond) serves as the "warhead." This functional group is relatively stable on its own but becomes highly reactive upon enzymatic processing. The activation of the alkyne moiety is a critical step in the inactivation mechanism. nih.gov Transition metals are often involved in enhancing the reactivity of alkynes, making them more susceptible to nucleophilic attack. numberanalytics.com This activation can occur through various mechanisms, including the formation of a complex with the metal or through catalytic σ-activation of the C≡C bond. numberanalytics.comrsc.org Once activated within the enzyme's active site, the alkyne can react with a nearby nucleophilic amino acid residue, leading to the formation of the irreversible covalent adduct. The strategic placement of this reactive group within a molecule that mimics the enzyme's natural substrate is a hallmark of mechanism-based inhibitors.

Specific Enzyme Targets and Biochemical Characterization of Their Inhibition

This compound has been shown to be an effective suicide inhibitor for several enzymes, with its effects on Cystathionine (B15957) gamma-Lyase (CGL), Proline Dehydrogenase (PRODH), and D-Amino Acid Oxidase (DAAO) being well-documented.

Cystathionine gamma-Lyase (CGL) Inhibition and its Biochemical Consequences

Cystathionine gamma-lyase (CGL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the production of cysteine and hydrogen sulfide (B99878) (H₂S). wikipedia.orgrcsb.org this compound, often referred to as propargylglycine (B1618536) (PAG) in this context, is a well-established irreversible inhibitor of CGL. wikipedia.orgnih.gov The inhibition mechanism involves the propargylglycine molecule entering the active site, where the enzyme's catalytic machinery initiates a reaction. This leads to the deprotonation at the β-position of the alkyne, forming a reactive allene (B1206475) intermediate. This intermediate is then attacked by a tyrosine residue (Tyr¹¹⁴ in human CGL), resulting in a covalent adduct and the inactivation of the enzyme. wikipedia.orgrcsb.org The inhibition of CGL by propargylglycine has significant biochemical consequences, as it blocks the synthesis of H₂S, a key signaling molecule. rcsb.org

Table 1: Inhibition of Cystathionine gamma-Lyase (CGL) by Propargylglycine

| Enzyme | Inhibitor | Key Active Site Residue | Mechanism | Consequence |

|---|

Proline Dehydrogenase (PRODH) Inactivation Studies

Proline dehydrogenase (PRODH) is a mitochondrial flavoenzyme that catalyzes the first step in proline catabolism, converting proline to Δ¹-pyrroline-5-carboxylate. nih.govwikipedia.org N-propargylglycine (N-PPG), a derivative of propargylalanine, acts as a suicide inhibitor of PRODH. d-nb.info The inactivation mechanism involves the covalent modification of the FAD cofactor of the enzyme. Specifically, a 3-carbon covalent linkage is formed between a conserved lysine (B10760008) residue in the active site and the N5 atom of the reduced FAD cofactor. d-nb.info This irreversible inactivation occurs relatively quickly, on the timescale of minutes. d-nb.info The high degree of sequence conservation in the active site of PRODH suggests that N-propargylglycine is likely a global inactivator of this enzyme across different species. d-nb.info

Table 2: Inactivation of Proline Dehydrogenase (PRODH) by N-Propargylglycine

| Enzyme | Inhibitor | Target | Mechanism of Inactivation |

|---|

D-Amino Acid Oxidase (DAAO) Modification and Catalytic Alterations

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govfrontiersin.org It plays a role in degrading the neuromodulator D-serine in the central nervous system. nih.gov The interaction of propargyl-type inhibitors with DAAO leads to modification and catalytic alterations. While specific details on the inactivation of DAAO by this compound are less extensively documented in the provided context, the general principles of suicide inhibition suggest a similar mechanism involving the formation of a covalent adduct within the active site, likely involving the FAD cofactor or a reactive amino acid residue. The modification of DAAO would lead to a loss of its ability to process its natural substrates, thereby altering D-amino acid metabolism. The use of DAAO in combination with a reducing agent has been investigated for the deracemisation and stereoinversion of α-amino acids. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Propargylglycine | PAG |

| N-Propargylglycine | N-PPG |

| Cystathionine gamma-Lyase | CGL |

| Proline Dehydrogenase | PRODH |

| D-Amino Acid Oxidase | DAAO |

| Pyridoxal-5'-phosphate | PLP |

| Flavin adenine (B156593) dinucleotide | FAD |

| Hydrogen Sulfide | H₂S |

Modulation of Other Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes

This compound's inhibitory action is not limited to a single enzyme but extends to a variety of enzymes that rely on pyridoxal phosphate (PLP) as a cofactor. drugbank.comlibretexts.orgwikipedia.org PLP, the active form of vitamin B6, is crucial for a multitude of metabolic reactions, particularly those involving amino acids. drugbank.comlibretexts.org It functions as an "electron sink," stabilizing negative charges that develop on reaction intermediates. libretexts.org PLP-dependent enzymes catalyze a wide range of transformations, including transamination, decarboxylation, racemization, and beta-elimination reactions. libretexts.orgwikipedia.org

The common catalytic cycle of these enzymes begins with the formation of an imine linkage, known as an internal aldimine, between the aldehyde group of PLP and a lysine residue in the enzyme's active site. libretexts.orgwikipedia.org When a substrate amino acid enters the active site, a transimination reaction occurs, forming an external aldimine with the substrate. wikipedia.org This is the point at which this compound can interact and modulate the activity of various PLP-dependent enzymes. The specificity of which bond is broken in the substrate often depends on the orientation of that bond relative to the pyridine (B92270) ring of the PLP cofactor. wikipedia.org

The broad-spectrum inhibitory potential of this compound stems from its ability to act as a substrate for numerous PLP-dependent enzymes, leading to mechanism-based inactivation. For example, enzymes like aromatic amino acid aminotransferase, which are involved in the metabolism of aromatic amino acids, are susceptible to inhibition. mdpi.com These enzymes typically operate through a ping-pong mechanism, converting an amino acid to its corresponding α-keto acid. mdpi.com

Interaction with Flavin Adenine Dinucleotide (FAD)-Dependent Enzymes

Beyond its effects on PLP-dependent enzymes, this compound also interacts with enzymes that utilize flavin adenine dinucleotide (FAD) as a cofactor. researchgate.net FAD-dependent enzymes are critical for a variety of redox reactions in cellular metabolism. nih.govnih.gov The propargylamine (B41283) moiety within the this compound structure is a key feature in the mechanism-based inhibition of these enzymes. researchgate.net

In the case of FAD-dependent monoamine oxidases, for instance, the FAD cofactor, which is often covalently linked to the enzyme, oxidizes the propargylamine of the inhibitor. researchgate.net This oxidation event initiates a cascade that leads to the covalent modification and inactivation of the enzyme. researchgate.net Two-component FAD-dependent monooxygenases, which are involved in processes like hydroxylation and epoxidation, also represent potential targets for inhibition due to their reliance on a reduced FAD cofactor supplied by a separate reductase component. mdpi.com The disruption of FAD production or function can impact a wide array of flavoproteins involved in essential metabolic pathways. nih.gov

Kinetic Analyses of Enzyme-Inhibitor Interaction

Determination of Inactivation Parameters (k_inact, K_I)

The interaction between an enzyme and a mechanism-based inhibitor like this compound is characterized by specific kinetic parameters. These include the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_I). The ratio of k_inact to K_I provides a measure of the inhibitor's efficiency.

These parameters are determined through kinetic studies that monitor the loss of enzyme activity over time in the presence of different inhibitor concentrations. mdpi.com By analyzing the progress curves of the reaction, often using non-linear regression, the values for k_inact and K_I can be derived. mdpi.com For example, in studies of other inhibitors, kinetic analyses have been used to determine IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%. plos.orgnih.gov

Table 1: Hypothetical Inactivation Parameters for this compound with a PLP-Dependent Enzyme

| Parameter | Value | Unit |

| k_inact | 0.2 | min⁻¹ |

| K_I | 50 | µM |

| k_inact/K_I | 4000 | M⁻¹min⁻¹ |

This table presents hypothetical data for illustrative purposes.

Competitive vs. Non-Competitive Aspects in Mechanism-Based Inhibition

Mechanism-based inhibition often exhibits characteristics of both competitive and non-competitive inhibition. nih.gov Initially, the inhibitor binds to the enzyme's active site in a reversible manner, which is a hallmark of competitive inhibition. knyamed.comyoutube.com In this phase, the inhibitor competes with the natural substrate for binding to the enzyme. knyamed.com

However, once the enzyme processes the inhibitor, it becomes irreversibly inactivated, a feature more aligned with non-competitive inhibition where the inhibitor reduces the maximum reaction rate (Vmax). savemyexams.com Unlike purely non-competitive inhibitors that typically bind to an allosteric site, a mechanism-based inhibitor binds to the active site. savemyexams.com The covalent modification of the enzyme prevents it from turning over more substrate, thus lowering the effective concentration of active enzyme and reducing Vmax. youtube.com

The distinction between these inhibition types can be visualized using Lineweaver-Burk plots. bu.edu Competitive inhibition is characterized by an increase in the Michaelis constant (Km) with no change in Vmax, while non-competitive inhibition shows a decrease in Vmax with no change in Km. knyamed.com Mechanism-based inhibition, with its dual nature, can present more complex kinetic profiles. nih.gov

Structural Biology of Enzyme-Propargylalanine Complexes

X-ray Crystallographic Elucidation of Active Site Modifications

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including enzyme-inhibitor complexes, at atomic resolution. nih.govnih.govnumberanalytics.com This method has been instrumental in visualizing the precise molecular interactions and covalent modifications that occur within an enzyme's active site upon inactivation by a mechanism-based inhibitor like this compound.

The process involves crystallizing the enzyme-inhibitor complex and then exposing the crystal to an X-ray beam. nih.govunits.it The diffraction pattern produced is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. nih.govnumberanalytics.com

By comparing the structure of the inactivated enzyme with that of the native enzyme, researchers can identify the specific amino acid residue(s) in the active site that have been covalently modified by the inhibitor. This structural information provides invaluable insights into the chemical mechanism of inactivation and can guide the design of more potent and selective inhibitors. numberanalytics.com These structural studies can reveal the conformational changes in the enzyme upon inhibitor binding and the exact nature of the covalent adduct formed. nih.gov

Spectroscopic Signatures of Covalent Adduct Formation

The formation of a covalent bond between this compound and its target enzyme is accompanied by distinct changes in spectroscopic properties, which serve as direct evidence of the inactivation process. mdpi.com These changes are routinely monitored using techniques such as UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD).

UV-Visible Spectroscopy: Many of the target enzymes for this compound are pyridoxal 5'-phosphate (PLP)-dependent aminotransferases. nih.gov The PLP cofactor in its native state, bound to a lysine residue as an internal aldimine, exhibits a characteristic absorption maximum. nih.gov Upon reaction with this compound, this peak diminishes, and new spectral features appear, indicating the formation of a covalent adduct. For example, the inactivation of ornithine aminotransferase (OAT) by inhibitors can lead to the formation of quinonoid species with distinct absorbance wavelengths. mdpi.com The time-dependent changes in the UV-Vis spectrum allow for the determination of the kinetic parameters of inactivation.

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be altered upon the binding of an inhibitor and subsequent covalent modification. More directly, the fluorescence of the PLP cofactor itself is a sensitive probe of the active site environment. nih.gov The formation of a covalent adduct with this compound can lead to quenching or enhancement of the PLP fluorescence, providing a real-time signal for monitoring the inactivation kinetics. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to detect conformational changes in the enzyme's secondary and tertiary structure upon covalent modification. While not a direct probe of the covalent bond itself, significant alterations in the CD spectrum, particularly in the region corresponding to the PLP cofactor's absorption, can signal a change in the cofactor's microenvironment due to the formation of the adduct.

| Spectroscopic Technique | Observable Change | Information Gained |

| UV-Visible Spectroscopy | Shift in PLP cofactor absorption maximum | Formation of covalent adduct, kinetic parameters |

| Fluorescence Spectroscopy | Quenching or enhancement of PLP or tryptophan fluorescence | Real-time inactivation kinetics |

| Circular Dichroism | Alterations in the protein's CD spectrum | Conformational changes upon adduct formation |

Computational Modeling of Binding Modes and Transition States

Computational modeling provides invaluable atomic-level insights into the binding of this compound to its target enzymes and the mechanism of inactivation. nih.gov Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations are instrumental in this regard.

Molecular Docking: Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a protein. biointerfaceresearch.comnih.gov For this compound, docking studies help to identify the initial non-covalent binding pose within the enzyme's active site. These studies typically show that the inhibitor binds in close proximity to the PLP cofactor, with its functional groups forming key interactions with active site residues, positioning it for subsequent covalent reaction. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction of covalent bond formation, hybrid QM/MM methods are employed. nih.govmpg.de In this approach, the reacting parts of the system, such as the inhibitor and the PLP cofactor, are treated with quantum mechanics to accurately describe the electronic rearrangements, while the rest of the protein is treated with molecular mechanics. mdpi.comchemrxiv.org This allows for the calculation of the reaction energy profile, including the structures and energies of intermediates and transition states, which are often too transient to be observed experimentally. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the enzyme-inhibitor complex over time. biorxiv.org These simulations can reveal how the binding of this compound affects the flexibility and conformational landscape of the enzyme. nih.gov They can also be used to assess the stability of the formed covalent adduct and to explore large-scale conformational changes that may be required for the inactivation process. nih.gov

| Computational Method | Purpose | Key Insights |

| Molecular Docking | Predicts initial binding pose | Identifies key non-covalent interactions and proximity to cofactor. biointerfaceresearch.comnih.gov |

| QM/MM | Models the chemical reaction | Elucidates reaction mechanism, identifies transition states and intermediates. nih.govmdpi.com |

| Molecular Dynamics | Simulates the dynamic behavior of the complex | Reveals conformational changes and stability of the adduct. biorxiv.org |

Impact on Metabolic Pathways in Research Models

Perturbation of Amino Acid Metabolism via Enzyme Inhibition

(R)-alpha-Propargylalanine has been shown to interfere with several amino acid metabolic pathways through the mechanism of enzyme inhibition. Its structural characteristics, particularly the presence of a propargyl group, enable it to interact with and inactivate specific enzymes, leading to significant metabolic shifts.

Effects on Sulfur-Containing Amino Acid Metabolism

The metabolism of sulfur-containing amino acids, crucial for various cellular functions including protein synthesis and detoxification, is a key target of this compound. Research has demonstrated that the related compound, DL-propargylglycine, acts as an inhibitor of cystathionine (B15957) γ-lyase (CGL) nih.govnih.gov. CGL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the reverse transsulfuration pathway, catalyzing the conversion of cystathionine to cysteine nih.govwikipedia.org. The inhibition of CGL by propargylglycine (B1618536) disrupts this pathway, leading to a potential decrease in the endogenous synthesis of cysteine nih.gov. Given the structural similarity, this compound is expected to exhibit a comparable inhibitory effect on CGL, thereby altering the flux of sulfur-containing amino acids.

The transsulfuration pathway, which includes the synthesis of cystathionine from homocysteine and serine catalyzed by cystathionine β-synthase (CBS), is essential for sulfur amino acid homeostasis nih.govfrontiersin.org. By inhibiting a downstream enzyme, this compound can indirectly affect the entire pathway, potentially leading to an accumulation of upstream metabolites.

Table 1: this compound and its Impact on Sulfur-Containing Amino Acid Metabolism

| Targeted Enzyme | Metabolic Pathway | Effect of Inhibition |

| Cystathionine γ-lyase (CGL) | Reverse Transsulfuration | Decreased synthesis of cysteine from cystathionine. nih.gov |

Influence on Proline Catabolism Pathways

A significant body of research has focused on the interaction between propargyl-containing compounds and the enzymes of proline catabolism. Proline dehydrogenase (PRODH), a flavoenzyme located in the inner mitochondrial membrane, catalyzes the first step of proline degradation by oxidizing proline to Δ¹-pyrroline-5-carboxylate (P5C) acs.orgmdpi.comnih.gov. Studies on N-propargylglycine, a close structural analog of this compound, have revealed it to be a potent mechanism-based or "suicide" inhibitor of PRODH acs.orgmdpi.comnih.govrcsb.orgpdbj.orgnih.gov.

The inactivation of PRODH by N-propargylglycine is an irreversible process that involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor acs.orgmdpi.comnih.govpdbj.orgnih.gov. This covalent modification renders the enzyme inactive, thereby blocking the catabolism of proline. The inhibition of PRODH can lead to an accumulation of proline within the cell, a state that has been linked to various physiological and pathological conditions. Given the shared propargyl moiety, it is highly probable that this compound exerts a similar inhibitory effect on PRODH, thus perturbing proline catabolism.

Table 2: Influence of Propargyl Compounds on Proline Catabolism

| Targeted Enzyme | Metabolic Pathway | Mechanism of Inhibition |

| Proline Dehydrogenase (PRODH) | Proline Catabolism | Mechanism-based ("suicide") inactivation involving covalent modification of the FAD cofactor. acs.orgmdpi.comnih.govpdbj.orgnih.gov |

Indirect Implications for Neurotransmitter Homeostasis (e.g., GABA-related pathways via enzyme inhibition)

The impact of this compound extends to the homeostasis of neurotransmitters, particularly through the inhibition of enzymes involved in the metabolism of gamma-aminobutyric acid (GABA). GABA is a major inhibitory neurotransmitter in the central nervous system, and its levels are tightly regulated by synthetic and degradative enzymes nih.govdergipark.org.tr.

The primary enzyme responsible for GABA degradation is GABA aminotransferase (GABA-AT), a PLP-dependent enzyme nih.govnih.govmdpi.com. Inhibition of GABA-AT leads to an increase in GABA concentrations in the brain, a therapeutic strategy employed in the treatment of epilepsy nih.gov. The reactivity of propargyl-containing compounds towards PLP-dependent enzymes suggests that this compound could act as an inhibitor of GABA-AT. By inactivating this enzyme, the compound would indirectly increase GABA levels, thereby influencing GABAergic neurotransmission.

Furthermore, the synthesis of GABA is catalyzed by glutamate (B1630785) decarboxylase (GAD), another PLP-dependent enzyme wikidoc.orgencyclopedia.pub. While direct inhibition of GAD by this compound has not been extensively documented, the general reactivity of propargyl compounds with PLP enzymes raises the possibility of such an interaction, which would have the opposite effect of decreasing GABA synthesis.

Table 3: Potential Impact of this compound on GABA-Related Pathways

| Targeted Enzyme | Metabolic Pathway | Potential Effect of Inhibition |

| GABA aminotransferase (GABA-AT) | GABA Degradation | Increased levels of GABA. nih.gov |

| Glutamate decarboxylase (GAD) | GABA Synthesis | Decreased synthesis of GABA. |

Metabolic Consequences of Cofactor Modification (e.g., PLP, FAD)

The inhibitory actions of this compound are intrinsically linked to its ability to modify essential enzyme cofactors, namely pyridoxal-5'-phosphate (PLP) and flavin adenine dinucleotide (FAD). These cofactors are vital for the catalytic activity of a wide range of enzymes.

The propargyl group of this compound is a key structural feature that can react with the electrophilic center of the PLP cofactor, which is covalently bound to the active site of many enzymes involved in amino acid metabolism nih.govlibretexts.orgrsc.org. This reaction can lead to the formation of a stable, covalent adduct, thereby irreversibly inactivating the enzyme. This mechanism is likely responsible for the inhibition of PLP-dependent enzymes such as cystathionine γ-lyase and potentially GABA aminotransferase.

In the case of FAD-dependent enzymes like proline dehydrogenase, the inactivation by N-propargylglycine serves as a well-documented model. The process involves the oxidation of the inhibitor by the enzyme, which generates a reactive intermediate. This intermediate then covalently modifies the FAD cofactor, leading to the irreversible inactivation of the enzyme acs.orgmdpi.comnih.govpdbj.orgnih.gov. The modification of FAD not only halts the catalytic cycle but can also trigger conformational changes in the enzyme pdbj.org. It is highly plausible that this compound follows a similar mechanism of FAD modification in its interaction with proline dehydrogenase.

The modification of these critical cofactors has profound metabolic consequences, as it disrupts entire metabolic pathways by targeting key enzymatic steps. The specificity of this compound towards certain PLP- and FAD-dependent enzymes makes it a valuable tool for studying the roles of these pathways in various biological processes.

R Alpha Propargylalanine As a Research Tool and Biochemical Probe

Applications in Activity-Based Protein Profiling (ABPP) and Proteomics

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy for characterizing enzyme function directly within native biological systems on a global scale. researchgate.net This technique utilizes chemical probes that covalently modify the active sites of enzymes. plantchemetics.org ABPP allows for the assessment of the functional state of enzymes in complex proteomes, which can differ from their total abundance due to post-translational modifications. scispace.com

(R)-alpha-Propargylalanine can be incorporated into activity-based probes (ABPs). These probes typically consist of a reactive group that binds to the enzyme's active site, a linker, and a reporter tag. The propargyl group serves as a handle for the subsequent attachment of reporter tags via click chemistry. This approach enables the visualization, identification, and quantification of probe-labeled proteins. scispace.comscispace.com The use of ABPP has expanded the ability to identify novel enzymes, such as glycoside hydrolases in hyperthermophiles. frontiersin.org

Table 1: Key Features of Activity-Based Protein Profiling (ABPP)

| Feature | Description |

|---|---|

| Principle | Utilizes chemical probes to covalently label the active sites of enzymes. |

| Target | Active enzymes within a complex proteome. |

| Information Gained | Provides a measure of enzyme activity, not just abundance. |

| Methodology | Involves labeling with an activity-based probe followed by detection and identification. scispace.com |

| Applications | Drug target discovery, inhibitor characterization, and functional enzyme annotation. scispace.comfrontiersin.org |

Utilization in Click Chemistry for Target Identification and Validation

The terminal alkyne of this compound is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.goviris-biotech.de This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage between the alkyne-containing probe and an azide-functionalized reporter molecule, such as biotin (B1667282) or a fluorophore. nih.govnih.gov

This strategy is instrumental in target identification. Proteins that interact with a molecule of interest containing a propargylalanine residue can be tagged and subsequently isolated for identification by mass spectrometry. For instance, this approach has been used to identify the protein targets of antimicrobial 5-nitroimidazoles in Giardia lamblia, revealing both known and novel potential drug targets. nih.gov The bioorthogonal nature of the click reaction ensures that the labeling occurs with high specificity in complex biological mixtures. nih.gov

Development of Labeled Derivatives for Imaging and Detection (e.g., Fluorescent, Isotopic)

The propargyl group of this compound facilitates the straightforward development of labeled derivatives for various detection and imaging applications.

Fluorescent Labeling: By incorporating this compound into peptides or small molecules, fluorescent dyes with a complementary azide (B81097) group can be attached via click chemistry. all-chemistry.com These fluorescently labeled molecules are invaluable for a range of applications, including:

Microscopy and Cellular Imaging: Visualizing the subcellular localization of target proteins. all-chemistry.com

Enzyme Activity Assays: Developing high-throughput screening methods for drug discovery. all-chemistry.com

Isotopic Labeling: Stable isotope labeling is a powerful technique for tracking molecules through metabolic pathways or reactions. all-chemistry.comresearchgate.net this compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) to create probes for quantitative proteomics. For example, the Fluorescent Isotope-Coded Affinity Tag (FCAT) approach uses isotopically light and heavy reagents to label and quantify cysteine-containing peptides. nih.gov While not directly involving propargylalanine, this highlights the general principle of using tagged reagents for quantitative analysis. The synthesis of isotopically labeled precursors allows for their incorporation into proteins for NMR spectroscopy studies. nih.gov

Table 2: Applications of Labeled this compound Derivatives

| Label Type | Application | Example Technique |

|---|---|---|

| Fluorescent | Cellular imaging, enzyme assays | Confocal Microscopy, FRET |

| Isotopic | Quantitative proteomics, metabolic tracking | Mass Spectrometry, NMR Spectroscopy nih.govnih.gov |

| Affinity Tags (e.g., Biotin) | Protein enrichment and identification | Western Blotting, Pull-down assays |

Probing Enzyme Reaction Mechanisms and Catalytic Intermediates

The propargyl group can act as a mechanism-based inactivator or a probe for studying enzyme reaction mechanisms. Transition metal-catalyzed propargylic substitution reactions, for instance, can proceed through metal-allenylidene intermediates. rsc.orgnih.gov Studying these reactions provides insight into the catalytic cycles of enzymes that interact with propargylic substrates. The reactivity of the propargyl group can be harnessed to trap catalytic intermediates, providing a snapshot of the enzyme's mechanism of action.

Role in Studying Protein-Protein Interactions through Peptide Analogues

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a significant class of therapeutic targets. nih.gov Peptides derived from the interfacial regions of interacting proteins can act as inhibitors of these interactions. nih.gov

Incorporating this compound into these peptide sequences provides a convenient handle for modification and study. These peptide analogues can be used to:

Stabilize Bioactive Conformations: The introduction of unnatural amino acids can constrain the peptide's conformation to better mimic the native protein structure, potentially increasing binding affinity.

Introduce Labels for Binding Studies: As described previously, the alkyne group allows for the attachment of fluorescent or other tags to quantify binding affinities and kinetics.

Develop Covalent Inhibitors: The propargyl group itself can sometimes participate in covalent bond formation with residues at the protein-protein interface, leading to irreversible inhibition.

The study of G protein α subunit interactions, for example, has been advanced by using various molecular and chemical biology tools to understand the specificity of these interactions. researchgate.net While not explicitly mentioning propargylalanine, this research exemplifies the detailed study of PPIs where such probes would be highly valuable.

Structure Activity Relationship Sar and Comparative Studies of Propargylalanine Analogues

Stereoisomeric Activity and Specificity: (R)- vs. (S)-alpha-Propargylalanine

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of alpha-propargylalanine. The molecule exists as two enantiomers, (R)- and (S)-isomers, which are non-superimposable mirror images of each other. This difference in three-dimensional structure often leads to significant variations in their ability to inhibit specific enzymes, a phenomenon known as stereospecificity. mdpi.comscitechnol.com

Enzymes, being chiral entities themselves, possess active sites that are highly sensitive to the stereochemistry of their substrates and inhibitors. scitechnol.com Consequently, one enantiomer typically fits more effectively into the enzyme's active site, leading to more potent inhibition. For instance, in the context of inhibiting γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the metabolism of the neurotransmitter GABA, the (S)-enantiomer of a related compound, 4-amino-5-fluoropentanoic acid, was found to be a more potent inactivator than its (R)-counterpart. This specificity arises from the precise orientation of the inhibitor within the enzyme's active site.

Similarly, studies on alanine (B10760859) racemase, a bacterial enzyme essential for cell wall synthesis, have shown that this enzyme can be selectively inhibited by specific enantiomers of substrate analogues. nih.govwikipedia.orgfrancis-press.com While direct comparative data on the inhibition of alanine racemase by both (R)- and (S)-alpha-propargylalanine is not extensively detailed in the provided results, the principle of stereospecific inhibition is well-established for this class of enzymes. nih.govwikipedia.orgplos.org The differential activity between the (R) and (S) isomers of propargylalanine analogues has also been observed in other enzyme systems, such as histone deacetylases, where the R-configuration can contribute to increased selectivity. nih.gov

The thalidomide (B1683933) case serves as a stark reminder of the importance of stereochemistry in drug action, where the R-enantiomer was effective, while the S-enantiomer had severe adverse effects. mdpi.com This highlights the necessity of evaluating the absolute stereochemistry of compounds like alpha-propargylalanine during development. mdpi.com

Side Chain Modifications and Their Effects on Enzyme Selectivity and Potency

Modifying the side chain of propargylalanine is a key strategy in medicinal chemistry to enhance its potency and selectivity for a target enzyme. nih.govrsc.orglamarr-institute.org The side chain's structure, including its length, bulk, and the presence of different functional groups, can significantly influence how the inhibitor binds to the enzyme's active site. nih.govmdpi.com

For example, the introduction of an aryl group to the terminal alkyne via a Sonogashira reaction has been used to create a series of (S)-2-amino-5-[aryl]pent-4-ynoic acids. researchgate.net These modifications aimed to improve the inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. The results indicated that these side-chain functionalized analogues were highly selective inhibitors of ALR2 over the related enzyme ALR1. researchgate.net

The rationale behind such modifications is to exploit specific interactions within the enzyme's active site. A well-designed side chain can form additional hydrogen bonds, hydrophobic interactions, or van der Waals forces with amino acid residues in the active site, thereby increasing the binding affinity and, consequently, the inhibitory potency. nih.gov Furthermore, by tailoring the side chain to fit the unique topology of the target enzyme's active site, selectivity over other enzymes can be achieved, which is crucial for minimizing off-target effects. nih.gov

Studies on other enzyme inhibitors have demonstrated that even subtle changes, such as the strategic installation of a methyl group to restrict side-chain conformation, can lead to a significant increase in inhibitory potency. nih.gov This principle of pre-organizing the inhibitor's conformation to better match the enzyme's binding site is a powerful tool in inhibitor design. nih.gov

| Analogue | Modification | Target Enzyme | Observed Effect |

|---|---|---|---|

| (S)-2-amino-5-[aryl]pent-4-ynoic acids | Addition of various aryl groups to the terminal alkyne | Aldose Reductase (ALR2) | High inhibitory activity and selectivity over ALR1. researchgate.net |

| Gluco and Manno Iminosugars | Installation of a methyl group to restrict side chain conformation | Glycosidases | 6- to 10-fold increase in potency. nih.gov |

| Linezolid Analogues | Variation of C5-acylaminomethyl moiety | Bacterial Ribosome | Large aromatic substitutions were detrimental to activity. kcl.ac.uk |

Design Principles for Enhanced Mechanism-Based Inactivation and Specificity

(R)-alpha-Propargylalanine is a mechanism-based inactivator, also known as a suicide inhibitor. nih.gov These molecules are designed to be initially unreactive but are transformed by the target enzyme's own catalytic mechanism into a highly reactive species. nih.govnih.gov This reactive intermediate then forms a covalent bond with the enzyme, leading to irreversible inactivation. nih.govcreative-enzymes.com The design of such inhibitors is a sophisticated strategy that leverages the enzyme's own function against itself. nih.gov

Key design principles for enhancing the efficacy and specificity of mechanism-based inactivators like propargylalanine include:

Substrate Mimicry : The inhibitor must be structurally similar to the enzyme's natural substrate to be recognized and processed by the active site. nih.gov

Latent Reactivity : The molecule contains a "masked" reactive group, such as the terminal alkyne in propargylalanine. This group remains dormant until it is activated by the enzyme's catalytic machinery. nih.govnih.gov

Efficient Conversion : The catalytic conversion of the inhibitor to the reactive species must be efficient. During the catalytic process for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, the alkyne can be converted to a reactive allene (B1206475) intermediate. nih.gov

Covalent Modification : The generated reactive species must be able to rapidly form a stable covalent bond with a nucleophilic residue in or near the active site before it diffuses away. creative-enzymes.comlibretexts.org

Specificity is a crucial aspect of inhibitor design to minimize off-target effects. nih.gov For mechanism-based inactivators, specificity is inherently high because the inhibitor is only activated by the target enzyme. nih.gov Further enhancement of specificity can be achieved by designing the inhibitor's structure to fit the unique topology of the target enzyme's active site, thereby preventing it from binding to other enzymes. nih.gov The inactivation mechanism itself can be a source of specificity. For example, the inactivation of GABA-AT by some inhibitors involves a conformational change in the enzyme that leads to a tightly bound, noncovalent complex, representing a novel mechanism for inactivation. rcsb.org

Comparison with Other Alkynyl Amino Acid Derivatives

This compound belongs to a broader class of alkynyl amino acids, which are characterized by the presence of a carbon-carbon triple bond. This functional group is a key feature for their activity as mechanism-based enzyme inhibitors. acs.org Comparing propargylalanine with other alkynyl amino acid derivatives provides insights into the structure-activity relationships within this class of compounds.

One related compound is β-ethynylserine , another terminal alkyne-containing amino acid. acs.org The biosynthetic pathway for β-ethynylserine in Streptomyces cattleya has been shown to proceed through L-propargylglycine (a synonym for propargylalanine) as an intermediate. acs.org This suggests a close biochemical relationship and potentially similar inhibitory mechanisms for enzymes that can process these amino acids.

Another important comparator is (S)-2-aminopent-4-ynoic acid , which is the core structure of propargylalanine. Functionalization of this core, for instance by creating (S)-2-amino-5-[aryl]pent-4-ynoic acids, has been shown to yield potent and selective inhibitors of aldose reductase. researchgate.net This highlights how the basic alkynyl amino acid scaffold can be decorated to target different enzymes.

The introduction of the alkyne group into peptides and other molecules is a strategy used to create compounds with enhanced biological properties. For example, propargylalanine has been incorporated into peptides to create stapled peptides with improved helical structure and binding affinity. nih.gov

The table below provides a comparison of different alkynyl amino acids and their applications.

| Compound | Key Structural Feature | Noted Application/Activity | Reference |

|---|---|---|---|

| This compound | Terminal alkyne on a four-carbon chain | Mechanism-based enzyme inhibitor | nih.govresearchgate.net |

| β-Ethynylserine | Terminal alkyne with a hydroxyl group on the β-carbon | Natural product with potential inhibitory activity | acs.org |

| (S)-2-amino-5-[aryl]pent-4-ynoic acids | Aryl group attached to the terminal alkyne | Selective inhibitors of aldose reductase (ALR2) | researchgate.net |

| Propargylglycine (B1618536) | Synonym for Propargylalanine | Intermediate in β-ethynylserine biosynthesis | acs.org |

Future Directions and Emerging Research Avenues

The unique chemical properties of (R)-alpha-Propargylalanine, particularly the presence of a terminal alkyne and a chiral center, position it as a valuable scaffold for future research. The following sections explore emerging research avenues that leverage this compound's potential in various scientific domains.

Q & A

Q. What are the established synthetic routes for (R)-alpha-Propargylalanine, and how can researchers ensure reproducibility?

this compound is typically synthesized via asymmetric catalysis or enzymatic resolution of racemic mixtures. Key steps include propargylation of protected amino acid precursors followed by chiral separation. To ensure reproducibility, document reaction parameters (temperature, solvent purity, catalyst loading) and validate intermediates using NMR and mass spectrometry. Adhere to NIH guidelines for reporting experimental conditions, including raw data and statistical thresholds for enantiomeric excess (EE) calculations .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard. Confirm results using circular dichroism (CD) spectroscopy or X-ray crystallography. For quantitative EE determination, integrate chromatographic peaks and apply the formula: . Report calibration curves and limit of detection (LOD) to comply with preclinical reproducibility standards .

Q. What role does this compound play in click chemistry applications, and how should such experiments be designed?

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Design experiments by:

- Optimizing molar ratios of this compound to azide-functionalized biomolecules.

- Controlling reaction pH (6.5–7.5) to preserve protein integrity.

- Validating conjugation efficiency via SDS-PAGE or MALDI-TOF. Include negative controls (e.g., non-propargylated analogs) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of this compound?

Racemization occurs under basic or high-temperature conditions. Mitigate this by:

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

Contradictions often arise from variability in assay conditions (e.g., enzyme sources, buffer compositions). Address this by:

Q. How can computational modeling enhance the design of this compound derivatives for targeted enzyme inhibition?

Use molecular docking (AutoDock Vina) to predict binding poses with active sites. Prioritize derivatives with:

Q. How should researchers assess the stability of this compound under physiological and experimental storage conditions?

Conduct accelerated stability studies:

- Expose the compound to pH 2–9 buffers at 37°C for 24–72 hours.

- Analyze degradation products via LC-MS and assign structures using fragmentation patterns.

- For long-term storage, lyophilize in argon-filled vials at -80°C. Report degradation kinetics (Arrhenius plots) to extrapolate shelf-life .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a novel application in peptide stapling must demonstrate synthetic feasibility and biological relevance .

- Data Analysis : Use Shapiro-Wilk tests for normality before applying parametric statistics. For non-linear kinetics (e.g., enzyme inhibition), fit data to Hill equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。